molecular formula C8H7ClO2S B1428900 3-Chloro-4-(methylsulfanyl)benzoic acid CAS No. 121120-08-9

3-Chloro-4-(methylsulfanyl)benzoic acid

Cat. No. B1428900
M. Wt: 202.66 g/mol
InChI Key: MHBICPOTGDXESM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-Chloro-4-(methylsulfanyl)benzoic acid” is given by the InChI code: 1S/C8H7ClO2S/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) . The molecular weight of the compound is 202.66 g/mol .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 202.66 g/mol . The storage temperature is between 2-8°C .

Scientific Research Applications

Synthesis and Intermediate Products

  • Synthesis Techniques : 3-Chloro-4-(methylsulfanyl)benzoic acid has been synthesized using alternative approaches, with one starting from 2-methyl-5-nitrophenol, showing potential for process-oriented applications and use in the resynthesis of cardiotonic drugs like Sulmazole and Isomazole (Lomov, 2019).

  • Chemical Properties : The compound has been studied for its physiological activity, particularly in relation to plant growth-regulating substances, with chloro-derivatives showing significant activity (Pybus, Smith, Wain, & Wightman, 1959).

Chemical Reactions and Modifications

  • Directed Lithiation : Research has explored the directed lithiation of benzoic acids, including derivatives with chloro and methyl groups, to develop routes to benzoic acids with various functionalities (Bennetau, Mortier, Moyroud, & Guesnet, 1995).

  • Photodecomposition Studies : Studies on the photodecomposition of chlorobenzoic acids, including variants like 3-chloro-4-(methylsulfanyl)benzoic acid, have been conducted to understand their behavior under ultraviolet irradiation (Crosby & Leitis, 1969).

Material Science Applications

  • Polymer Chemistry : The compound has been used in the synthesis of homo- and copolyesters, demonstrating its utility in the field of polymer chemistry and potentially as a flame-retardant additive (Carpaneto, Costa, Peluffo, Vezzani, & Valenti, 1996).

  • Doping Polyaniline : Benzoic acid and its derivatives, including 3-Chloro-4-(methylsulfanyl)benzoic acid, have been used as dopants in polyaniline, affecting its properties such as conductivity (Amarnath & Palaniappan, 2005).

Therapeutic Research

  • Bio-Potent Sulfonamides : The compound has been investigated for its potential in synthesizing bio-potent sulfonamides, suggesting its use in pharmaceutical research (Dineshkumar & Thirunarayanan, 2019).

  • Metabolism Studies : It has been a subject of study in understanding the metabolic pathways of novel antidepressants, highlighting its relevance in drug development (Hvenegaard et al., 2012).

Safety And Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes .

properties

IUPAC Name

3-chloro-4-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2S/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBICPOTGDXESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(methylsulfanyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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